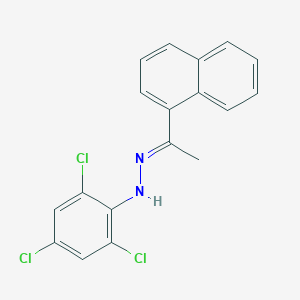
1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Naphthyl)ethanone is also known as 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, Methyl α-naphthyl ketone, Methyl 1-naphthyl ketone . It has a molecular weight of 170.2072 .
Molecular Structure Analysis
The molecular structure of 1-(1-Naphthyl)ethanone consists of a naphthalene ring attached to an ethanone functional group . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-(1-Naphthyl)ethanone has a molecular weight of 170.2072 . More detailed physical and chemical properties would require specific experimental data.Wissenschaftliche Forschungsanwendungen
NEPH has been used in a variety of scientific research applications, including its use as a fluorescent probe for the detection of various compounds in solution. It has also been used as a fluorescent indicator for the detection of metal ions, and as a reagent for the synthesis of other compounds. Additionally, NEPH has been used to study the inhibition of enzymes, such as cytochrome P450, and to investigate the mechanism of action of certain drugs.
Wirkmechanismus
NEPH is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. This inhibition is believed to be a reversible process, and the extent of the inhibition depends on the concentration of NEPH in the solution. Additionally, NEPH has been found to interact with other molecules, such as DNA, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
NEPH has been found to possess a variety of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, its potential as a fluorescent probe, and its usefulness in the synthesis of other compounds. Additionally, NEPH has been found to interact with DNA, and may be involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NEPH in laboratory experiments offers several advantages, including its low cost and its ease of synthesis. Additionally, NEPH can be used as a fluorescent probe for the detection of various compounds in solution, and can be used to study the inhibition of enzymes. However, there are some limitations to the use of NEPH in laboratory experiments, such as its instability in aqueous solutions and its potential to interfere with the activity of other molecules.
Zukünftige Richtungen
Given the potential of NEPH in scientific research, there are several potential future directions that can be explored. These include the further study of its mechanism of action and potential applications in drug development, the exploration of its potential as a fluorescent probe for the detection of various compounds in solution, and the investigation of its potential as a reagent for the synthesis of other compounds. Additionally, further research into its interaction with DNA may lead to a better understanding of its potential role in the regulation of gene expression.
Synthesemethoden
NEPH is synthesized through a multi-step reaction involving the condensation of 1-naphthaldehyde and 2,4,6-trichlorophenylhydrazine. The reaction begins with the formation of an intermediate compound, which is then allowed to react with an acid catalyst to form the final product. The reaction is carried out in a solvent, such as acetonitrile or dimethylformamide, and the reaction can be further optimized by varying the temperature, reaction time, and amount of catalyst used.
Eigenschaften
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-naphthalen-1-ylethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)22-23-18-16(20)9-13(19)10-17(18)21/h2-10,23H,1H3/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGAERYUHUVMG-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




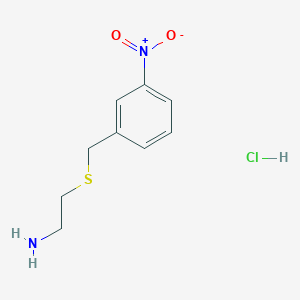
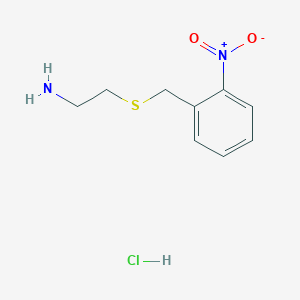
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)

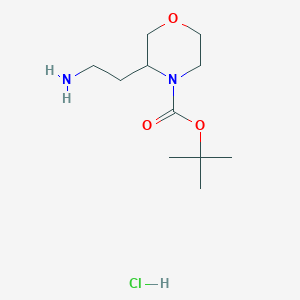

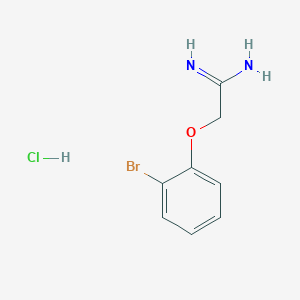
![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)